N,N-Dimethyltetradecylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyltetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBHPFQSSDCYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N | |
| Record name | DIMETHYLTETRADECANAMINE | |
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DSSTOX Substance ID |
DTXSID4026927 | |
| Record name | Dimethyl(tetradecyl)amine | |
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Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyltetradecanamine appears as a light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Light yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |
| Record name | DIMETHYLTETRADECANAMINE | |
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| Record name | 1-Tetradecanamine, N,N-dimethyl- | |
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| Record name | Dimethyl myristamine | |
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Vapor Pressure |
0.0015 [mmHg] | |
| Record name | Dimethyl myristamine | |
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Color/Form |
LIQUID | |
CAS No. |
112-75-4 | |
| Record name | DIMETHYLTETRADECANAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tetradecyldimethylamine | |
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| Record name | Dimethyl myristamine | |
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| Record name | N,N-Dimethyltetradecylamine | |
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| Record name | 1-Tetradecanamine, N,N-dimethyl- | |
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| Record name | Dimethyl(tetradecyl)amine | |
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| Record name | Dimethyl(tetradecyl)amine | |
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| Record name | DIMETHYL MYRISTAMINE | |
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| Record name | DIMETHYL MYRISTAMINE | |
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Ii. Synthetic Methodologies and Chemical Transformations of N,n Dimethyltetradecylamine
Established Synthetic Routes for N,N-Dimethyltetradecylamine
This compound, a tertiary aliphatic amine, is a valuable intermediate in the chemical industry, primarily for the production of surfactants. Its synthesis is achieved through well-established chemical routes, which have been optimized for both laboratory and industrial-scale production.
Alkylation of Dimethylamine (B145610) with Tetradecyl Halides (e.g., Tetradecyl Chloride, Bromotetradecane)
A primary and widely utilized method for the synthesis of this compound is the nucleophilic substitution reaction involving the alkylation of dimethylamine with a tetradecyl halide. youtube.com This reaction can be carried out using tetradecyl chloride or bromotetradecane as the alkylating agent. The fundamental reaction involves the lone pair of electrons on the nitrogen atom of dimethylamine attacking the electrophilic carbon atom of the tetradecyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.
The reaction is typically conducted in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The role of the base is to neutralize the hydrohalic acid (e.g., hydrochloric acid or hydrobromic acid) that is formed as a byproduct of the reaction. This prevents the protonation of the dimethylamine, which would render it non-nucleophilic and halt the reaction. To ensure the reaction proceeds to completion, it is often carried out under reflux conditions.
The general reaction scheme can be represented as:
CH₃(CH₂)₁₃-X + (CH₃)₂NH + Base → CH₃(CH₂)₁₃N(CH₃)₂ + Base·HX
Where X represents a halogen (Cl or Br).
Industrial Production Techniques and Process Optimization for this compound
On an industrial scale, the synthesis of this compound is often performed using continuous flow reactors to ensure consistent product quality and high yield. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant stoichiometry. The process typically involves the controlled addition of dimethylamine and tetradecyl chloride into the reactor system.
Following the reaction, purification of the crude product is essential to remove unreacted starting materials, byproducts, and any residual catalyst. Distillation is a common purification technique employed to achieve the desired purity of this compound. Process optimization in industrial settings focuses on maximizing the conversion of reactants, minimizing waste generation, and ensuring the economic viability of the production process. This can involve the selection of optimal catalysts, reaction conditions, and solvent systems.
Derivatization and Functionalization of this compound
The tertiary amine functionality of this compound makes it a versatile precursor for the synthesis of a variety of value-added derivatives. These transformations primarily target the nitrogen atom, leading to the formation of amine oxides and quaternary ammonium (B1175870) salts, including specialized structures like Gemini (B1671429) surfactants.
Synthesis of this compound N-oxide and its Thermal Stability
This compound can be readily oxidized to form this compound N-oxide, a nonionic surfactant with applications in various consumer and industrial products. The most common method for this transformation is the oxidation of the parent amine using hydrogen peroxide (H₂O₂) under controlled conditions. researchgate.net The reaction is typically carried out in an aqueous medium at a temperature range of 60-80°C for several hours to ensure complete oxidation.
The synthesis can be represented by the following equation:
CH₃(CH₂)₁₃N(CH₃)₂ + H₂O₂ → CH₃(CH₂)₁₃N(O)(CH₃)₂ + H₂O
The resulting this compound N-oxide is a highly polar molecule. researchgate.net In some production processes, the product is obtained as a solid dihydrate, which is non-hygroscopic and stable under ambient storage conditions. google.com
Regarding its thermal stability, amine oxides, in general, undergo thermal decomposition at temperatures between 90 and 200°C. oecd.org For this compound N-oxide specifically, its stability is a crucial parameter for its application and storage.
Preparation of Gemini Surfactants Utilizing this compound as a Precursor
This compound serves as a key building block in the synthesis of Gemini surfactants. These are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. ontosight.ai This unique structure often imparts superior surface activity compared to conventional single-chain surfactants.
A specific type of Gemini surfactant that can be synthesized from this compound is the counterion-coupled Gemini surfactant (cocogem). scientificlabs.co.uktandfonline.com In these surfactants, two monomeric surfactant units are linked by a counterion through electrostatic interactions. tandfonline.com
An example of such a surfactant is 1,6-bis(N,N-tetradecyl dimethylammonium adipate). scientificlabs.co.ukresearchgate.netchemicalbook.com Its synthesis involves the reaction of this compound with a dicarboxylic acid, in this case, adipic acid. researchgate.net The reaction results in the formation of a dimeric structure where the adipate (B1204190) dianion acts as the counterion, linking two N,N-tetradecyl dimethylammonium cations. These cocogem surfactants often exhibit enhanced properties, such as lower critical micelle concentrations (CMC) compared to their monomeric counterparts. tandfonline.com
The synthesis of other related Gemini surfactants from this compound has also been reported, such as those in the alkanediyl-α,ω-bis-(dimethylalkyl ammonium bromide) series. scientificlabs.co.uk
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₅N | |
| Molecular Weight | 241.46 g/mol | |
| Density | 0.795 g/mL at 20 °C | scientificlabs.co.uk |
| Refractive Index | 1.441 at 20 °C | |
| Boiling Point | 296 °C | |
| Flash Point | 124.9 °C |
Table 2: Properties of this compound N-oxide
| Property | Value/Information | Reference |
| Molecular Formula | C₁₆H₃₅NO | |
| Molecular Weight | 257.46 g/mol | |
| Physical State | Typically available as a powder or liquid | |
| Thermal Decomposition | Occurs between 90 and 200°C | oecd.org |
| Synthesis Method | Oxidation of this compound with H₂O₂ | researchgate.net |
Cationic Gemini Surfactants (e.g., N-alkanediyl 1,2-ethane bis(dimethyl ammonium bromide))
Cationic gemini surfactants are a class of compounds characterized by two hydrophobic tails and two cationic headgroups covalently linked by a spacer. These surfactants often exhibit superior properties compared to their single-chain counterparts, such as lower critical micelle concentrations and greater surface activity. This compound is a key starting material for synthesizing gemini surfactants of the alkanediyl-α,ω-bis(dimethylalkylammonium bromide) series. acs.orgacs.orgrsc.org
A representative synthesis of a gemini surfactant, specifically 1,2-ethane bis-(dimethyl tetradecyl ammonium bromide), involves the reaction of this compound with a difunctional alkylating agent like 1,2-dibromoethane. While a direct synthesis for the ethane-bridged compound is not explicitly detailed in the provided literature, the synthesis of analogues with different spacer lengths, such as those derived from 1,3-dibromopropane (B121459) and 1,4-dibromobutane, follows a similar principle. ciac.jl.cn In a related synthesis, N,N,N',N'-tetramethyl-N,N'-ditetradecylbutane-1,4-diaminium bromide (14-4-14) was prepared by reacting this compound with 1,4-dibromobutane. organic-chemistry.org
Table 1: Synthesis of a Cationic Gemini Surfactant (14-4-14) using this compound organic-chemistry.org
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| This compound (2.1 equiv) | 1,4-Dibromobutane (1 equiv) | Acetonitrile | Microwave irradiation | N1,N1,N4,N4-tetramethyl-N1,N4-ditetradecylbutane-1,4-diaminium bromide |
This reaction demonstrates a straightforward and efficient method for creating symmetrical cationic gemini surfactants from this compound. The resulting surfactants have been evaluated for various applications, including as corrosion inhibitors for iron in acidic media. acs.orgciac.jl.cn
Gemini Ammonium Sulfobetaine (B10348) Synthesis
Gemini ammonium sulfobetaines are zwitterionic surfactants that combine the structural features of gemini surfactants with the properties of sulfobetaines, offering excellent water solubility, salt resistance, and surface activity. While a direct, one-pot synthesis of a gemini ammonium sulfobetaine starting from this compound is not prominently described, the synthesis of such complex molecules typically involves a multi-step process.
A general approach would first involve the synthesis of a monomeric sulfobetaine from this compound. This can be achieved by reacting the tertiary amine with a suitable sulfonating agent, such as 1,3-propanesultone or 1,4-butanesultone. rsc.orgmdpi.com The resulting zwitterionic monomer could then be linked together using a difunctional reagent to form the gemini structure.
For instance, a study on the synthesis of a gemini ammonium sulfobetaine (GAS) utilized isophorone (B1672270) diisocyanate to connect two ammonium sulfobetaine units. taylorandfrancis.com Although the specific ammonium sulfobetaine in that study was derived from erucic acid and N-dimethyl-1,3-propanediamine, a similar strategy could theoretically be applied to a monomer derived from this compound. taylorandfrancis.com
Alkyl-Hydroxyl-Sulfobetaine Zwitterionic Surfactants
Alkyl-hydroxyl-sulfobetaine zwitterionic surfactants are a class of amphoteric surfactants known for their good temperature and salt tolerance. rsc.org The synthesis of these compounds can be achieved by reacting a long-chain tertiary amine with a reagent that introduces both a hydroxyl and a sulfonate group.
A general and effective method for the synthesis of sulfobetaine zwitterions involves the reaction of n-alkyl dimethylamines with 1,4-butanesultone. acs.orgnih.gov This straightforward nucleophilic ring-opening reaction yields the corresponding n-alkylammonium sulfobetaine.
Table 2: General Synthesis of n-Alkylammonium Sulfobetaines acs.orgscispace.com
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | 1,4-Butanesultone | Heating, often in a solvent like acetone | 4-(Dimethyl(tetradecyl)ammonio)butane-1-sulfonate |
This method is scalable and provides access to a range of sulfobetaine zwitterions with varying alkyl chain lengths. acs.org The resulting compounds from this compound exhibit complex self-organization behavior and are thermally stable. acs.orgnih.gov
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic protocols and predicting product outcomes. This includes studying the kinetics of its reactions and exploring advanced synthetic methodologies.
Reaction Kinetics and Borrowing Hydrogen Methodologies in Related Amine Systems
The reactivity of this compound has been investigated in the context of polymer chemistry. A study on the amination of chloromethylated polystyrene with various N,N-dimethylalkylamines, including this compound, found that the reaction kinetics are significantly influenced by the polymer-solvent interaction parameter. acs.orgrsc.org The reaction follows second-order kinetics, typical for a bimolecular nucleophilic substitution, but can exhibit deceleration depending on the solvent and polymer concentration. rsc.org
Table 3: Kinetic Behavior of the Amination of Chloromethylated Polystyrene with this compound (DMTA) in Various Solvents at 70°C rsc.org
| Solvent | Kinetic Behavior |
| Dioxane (DOX) | Normal second-order kinetics |
| Dimethylformamide (DMF):DOX (1:2, v/v) | Normal second-order kinetics |
| Dimethylacetamide (DMAc) | Deceleration |
| DMF:DOX (1:1, v/v) | Deceleration |
| DMF | Deceleration |
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical approach for forming C-N bonds. acs.orgorganic-chemistry.orgmdpi.com This process involves the temporary removal of hydrogen from an alcohol by a catalyst to form a reactive aldehyde or ketone intermediate. This intermediate then reacts with an amine, and the "borrowed" hydrogen is returned by the catalyst to the resulting imine or enamine, yielding the alkylated amine and regenerating the catalyst. The only byproduct of this process is water. acs.orgorganic-chemistry.orgmdpi.com
While specific studies detailing the use of this compound as a substrate in borrowing hydrogen reactions are not prevalent in the provided search results, the general mechanism is applicable to the N-alkylation of tertiary amines. organic-chemistry.org For instance, a ruthenium-catalyzed N-alkylation of amines with alcohols has been shown to be effective for converting primary amines to secondary amines and secondary amines to tertiary amines. organic-chemistry.org This methodology could potentially be adapted for reactions involving this compound, for example, in the synthesis of more complex tertiary amines by reacting it with a suitable alcohol in the presence of an appropriate catalyst.
Iii. Spectroscopic and Chromatographic Characterization in N,n Dimethyltetradecylamine Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of N,N-Dimethyltetradecylamine, offering detailed insights into its atomic and molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) are employed to determine its structure, identify functional groups, and investigate its interactions at surfaces.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its N-oxide derivatives. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, researchers can verify the molecule's distinct components: the long tetradecyl chain and the N,N-dimethylamino headgroup.
In ¹H NMR spectra of similar long-chain N,N-dimethylalkylamines, the protons of the two methyl groups attached to the nitrogen atom typically produce a sharp singlet peak. chemicalbook.com The methylene (B1212753) group adjacent to the nitrogen (α-CH₂) appears as a triplet, while the long chain of other methylene groups (-(CH₂)₁₂-) creates a large, complex signal in the aliphatic region. The terminal methyl group (-CH₃) of the tetradecyl chain also presents as a distinct triplet. chemicalbook.comresearchgate.net
¹³C NMR spectroscopy provides complementary information, with each carbon atom or group of equivalent carbons yielding a unique signal. docbrown.info The carbons of the N-methyl groups are characteristically shifted, as are the carbons of the long alkyl chain. docbrown.infodocbrown.info Studies on N-alkyl-N,N-dimethylamine-N-oxides, a key class of derivatives, have utilized both ¹H and ¹³C NMR to determine physicochemical properties like pKₐ values by tracking chemical shift changes with pH. researchgate.net These shifts are most pronounced for the nuclei closest to the nitrogen atom, providing detailed information on the electronic changes occurring during protonation. researchgate.net
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for N,N-Dimethylalkylamines Data is analogous to this compound based on published spectra for similar long-chain amines.
| Assignment | Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|---|
| N-Methyl | -N(CH₃)₂ | ~2.2 | ~45.5 |
| α-Methylene | -CH₂-N | ~2.2-2.3 | ~59.3 |
| Alkyl Chain | -(CH₂)₁₁- | ~1.2-1.5 | ~22.8 - 32.1 |
| Penultimate Methylene | -CH₂-CH₃ | ~1.3 | ~22.8 |
| Terminal Methyl | -CH₂-CH₃ | ~0.88 | ~14.2 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The resulting spectrum displays characteristic absorption bands that confirm the molecule's identity.
The most prominent features in the FTIR spectrum are the strong C-H stretching vibrations from the numerous methylene and methyl groups, which appear in the 2800-3000 cm⁻¹ region. libretexts.org Specifically, absorptions characteristic of N-CH₃ groups are observed between 2760 and 2820 cm⁻¹. docbrown.info The presence of the C-N bond, a key feature of aliphatic amines, gives rise to absorptions in the 1020 to 1220 cm⁻¹ range. docbrown.info
Crucially, the absence of a broad absorption band in the 3300-3500 cm⁻¹ region confirms that the compound is a tertiary amine, as it lacks the N-H bonds found in primary and secondary amines. libretexts.orgdocbrown.info This distinction is fundamental in quality control and reaction monitoring. FTIR has been used to confirm the successful grafting of this compound onto surfaces like zirconia and to analyze the chemical structure of materials incorporating the amine. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 2960 | C-H Stretch | Alkane (CH₂, CH₃) |
| 2760 - 2820 | C-H Stretch | N-CH₃ |
| ~1460 | C-H Bend | CH₂ |
| 1020 - 1220 | C-N Stretch | Aliphatic Amine |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material. unimi.itwikipedia.org This makes it exceptionally well-suited for studying the adsorption of this compound onto various substrates, a critical aspect of its function in applications like mineral flotation and surface modification. dntb.gov.uamarquette.edu
When this compound adsorbs onto a surface, XPS can detect the presence of nitrogen and carbon from the molecule. High-resolution scans of the N 1s peak are particularly informative. The binding energy of the N 1s core electron can distinguish between different nitrogen environments, such as primary, secondary, and tertiary amines. nih.gov For this compound, a characteristic N 1s peak corresponding to a tertiary amine would be expected. nih.gov
If the amine protonates upon adsorption (forming a quaternary ammonium (B1175870) ion), a shift in the N 1s binding energy to a higher value occurs, indicating a change in the chemical state of the nitrogen atom due to its interaction with the surface. mdpi.comresearchgate.net By analyzing the binding energies of N 1s, C 1s, and elements from the substrate before and after adsorption, researchers can elucidate the nature of the interaction, whether it is physisorption or chemisorption involving electrostatic forces or covalent bonding. dntb.gov.uamdpi.com
Table 3: Application of XPS in Analyzing Amine Surface Adsorption
| Element (Core Level) | Typical Binding Energy (eV) Range | Information Gained |
|---|---|---|
| N 1s | ~399 - 402 | Identification of nitrogen on the surface; distinguishes between neutral tertiary amine and protonated quaternary ammonium species (higher BE). nih.govresearchgate.net |
| C 1s | ~284 - 286 | Confirms presence of the hydrocarbon chain from the amine; can show shifts based on bonding environment. mdpi.com |
| Substrate Elements (e.g., Si 2p, O 1s) | Varies | Changes in substrate peaks can indicate chemical interaction with the adsorbate. |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and other related compounds. These methods are vital for assessing purity and for quantifying the amine in complex environmental or industrial samples.
Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID), is a standard method for assessing the purity of this compound. amerigoscientific.comtcichemicals.com The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. However, the analysis of amines by GC can be challenging due to their polar nature, which can lead to peak tailing and poor reproducibility. nih.govvt.edu
To overcome these issues, specialized columns, such as the Agilent CP-Volamine, are often employed to achieve better peak shape and sensitivity. nih.gov Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. amerigoscientific.com
GC-FID is also highly effective for analyzing chain-length heterogeneity in commercial long-chain amine products. It can separate this compound from its shorter-chain (e.g., N,N-dimethyldodecylamine) and longer-chain (e.g., N,N-dimethylhexadecylamine) homologs. h-brs.deresearchgate.net This separation is crucial for quality control, as the distribution of alkyl chain lengths can significantly impact the physicochemical properties of the final product.
Table 4: Summary of GC-FID for Amine Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | Standard method for purity assessment of volatile amines. chromatographyonline.com |
| Challenge | Peak tailing and adsorption due to high polarity of amines. nih.govvt.edu | Requires specialized columns (e.g., CP-Volamine) for good peak shape. nih.gov |
| Application | Purity Determination | Commercial products are often certified with >90-95% purity by GC. amerigoscientific.comtcichemicals.com |
| Application | Mixture Analysis | Separates amines based on alkyl chain length, allowing analysis of chain-length heterogeneity. h-brs.deresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective technique used for the trace-level detection and quantification of this compound and related amines in complex matrices, especially environmental water samples. acs.orgnih.gov The method combines the separation power of liquid chromatography with the precise mass identification of tandem mass spectrometry.
For analysis, amines are often extracted and concentrated from water samples using solid-phase extraction (SPE). nih.govresearchgate.netsigmaaldrich.com The LC separates the target amine from other compounds in the extract, and the MS/MS detector provides definitive identification and quantification based on the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions. This high specificity allows for reliable detection even at very low concentrations.
Research has demonstrated the use of LC/MS/MS to determine concentrations of related long-chain amines, such as N,N-dimethyldodecylamine (DMDA) and N,N-dimethyloctadecylamine (DMOA), in river and sea water with method detection limits in the nanogram-per-liter (ng/L) range. nih.govresearchgate.net The technique is also capable of simultaneously identifying a wide range of primary, secondary, and tertiary amines in a single run, making it invaluable for environmental screening and for studying the fate of these compounds in aquatic systems. acs.orgnih.govnih.gov
Table 5: LC/MS/MS Method Detection Limits for Related Long-Chain Amines in Water
| Compound | Matrix | Method Detection Limit (MDL) | Reference |
|---|---|---|---|
| N,N-Dimethyldodecylamine (DMDA) | River and Sea Water | 4.7 ng/L | nih.govresearchgate.net |
| N,N-Dimethyloctadecylamine (DMOA) | River and Sea Water | 0.80 ng/L | nih.govresearchgate.net |
Detection of Homologues and Related Compounds (e.g., N,N-Dimethyldodecylamine, N,N-Dimethylhexadecylamine, N,N-Dimethyloctadecylamine)
The analysis of this compound often occurs in the context of commercial mixtures or environmental samples, which necessitates methods capable of separating and identifying it from its homologues and other related long-chain amines. oup.com Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the qualitative and quantitative analysis of these compounds. oup.comresearchgate.net
Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed for this purpose. The analysis of tertiary fatty amines like this compound and its homologues by GC can be challenging due to the basic character and the significant dipole moment of the amino group. oup.comh-brs.de These properties can lead to interactions with the stationary phase of the GC column, resulting in poor peak shapes, notably strong tailing. d-nb.info To overcome this, derivatization is a common strategy. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) reduces the polarity of the amines, leading to improved volatility, better peak shape, and enhanced chromatographic performance. h-brs.ded-nb.info
Research has demonstrated the successful separation of homologous series of primary, secondary, and tertiary fatty amines using GC. oup.comoup.com For instance, a study using a non-polar DB-5 column for the GC analysis of tertiary amines showed that retention time increases with the length of the alkyl chain. chromforum.org Dimethyl dodecyl amine was observed to elute shortly after the n-C15 alkane, and its related homologues behaved similarly in terms of retention time and mass spectra. chromforum.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for determining this compound and its related compounds, especially at trace levels in complex matrices like river and sea water. researchgate.netnih.gov One such method involved solid-phase extraction to concentrate the analytes from water samples, followed by LC-MS/MS analysis. This approach allowed for the effective resolution of analyte peaks and achieved low detection limits. researchgate.netnih.gov Advanced data processing workflows using high-resolution mass spectrometry (HRMS) combined with in-silico fragmentation tools and MS/MS libraries have also proven effective. In one study, the MS/MS spectrum of N,N-dimethyldodecylamine was found to share the same fragmentation pattern as its homologue this compound. This similarity allowed for the confident identification of N,N-dimethylhexadecylamine in the sample.
The following tables summarize findings from various studies on the chromatographic and spectrometric detection of this compound homologues.
Table 1: Chromatographic Methods for the Analysis of N,N-Dimethyl-Alkylamine Homologues
| Compound(s) | Technique | Column Details | Key Findings | Reference |
|---|---|---|---|---|
| C12-C16 Alkyldimethylamines | GC-MS | Not specified | Developed and validated a method for determination in blood samples. | researchgate.net |
| N,N-Dimethyldodecylamine (DMDA), N,N-Dimethyloctadecylamine (DMOA) | LC-MS/MS | Not specified | Developed a selective method for determination in river and sea water after solid-phase extraction. | researchgate.netnih.gov |
| Primary, Secondary, and Tertiary Fatty Amines | GC | E 301 silicone grease on glass beads | Achieved satisfactory separation of mixtures of the three classes of fatty amines. | oup.comoup.com |
| N,N-Dimethyldodecylamine, this compound, N,N-Dimethylhexadecylamine | UPLC-QTOF-MS | Not specified | Identified in recycled HDPE via an in-house MS/MS library and in-silico fragmentation; homologues showed similar fragmentation patterns. |
Table 2: Detection and Mass Spectrometric Data for N,N-Dimethyl-Alkylamine Homologues
| Compound | Technique | Matrix | Method Detection Limit (MDL) | Key Mass Spectrometric Observations | Reference |
|---|---|---|---|---|---|
| N,N-Dimethyldodecylamine (DMDA) | LC-MS/MS | River and Sea Water | 4.7 ng/L | Analyte peaks were effectively resolved. | researchgate.netnih.gov |
| N,N-Dimethyloctadecylamine (DMOA) | LC-MS/MS | River and Sea Water | 0.80 ng/L | Analyte peaks were effectively resolved. | researchgate.netnih.gov |
| Dimethyl dodecyl amine | GC-MS (EI) | Not specified | Not specified | The Electron Ionization (EI) spectrum was dominated by the iminium cation fragment at m/z 58, with a very small molecular ion peak at m/z 213. | chromforum.org |
Iv. N,n Dimethyltetradecylamine in Materials Science and Engineering Research
Role of N,N-Dimethyltetradecylamine in Surfactant Systems and Self-Assembly
As a surfactant, this compound exhibits the ability to self-assemble in solutions, a property that is fundamental to its applications in various fields. This self-assembly is primarily driven by the hydrophobic effect, where the nonpolar alkyl chains aggregate to minimize contact with water, while the polar head groups remain exposed to the aqueous environment.
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Surfactant molecules like this compound, when dispersed in a solvent, will form aggregates known as micelles above a certain concentration. This concentration is termed the critical micelle concentration (CMC). mdpi.com The formation of micelles is a spontaneous process driven by the need to minimize the free energy of the system. ijrps.com The hydrophobic tails of the surfactant molecules cluster together to form the core of the micelle, while the hydrophilic heads form the outer shell, interacting with the surrounding solvent. plos.org
The CMC is a crucial parameter that characterizes the efficiency of a surfactant. A lower CMC value indicates that less surfactant is needed to initiate micelle formation and saturate interfaces, signifying greater efficiency. mdpi.com Various techniques, including conductivity measurements, surface tension analysis, and fluorescence spectroscopy, are employed to determine the CMC of surfactants like this compound N-oxide. nih.gov For instance, in the synthesis of gemini (B1671429) surfactants derived from this compound, tensiometric measurements plotting surface tension against the logarithm of concentration are used to confirm micelle formation.
The micellization behavior of this compound can be influenced by external factors such as temperature, the presence of electrolytes, and organic additives. nih.gov For example, the addition of salts to an aqueous solution of a gemini surfactant derived from this compound was found to decrease the CMC, as the electrolyte reduces the electrostatic repulsion between the ionic head groups, facilitating micelle formation. nih.gov Conversely, the addition of urea (B33335) tends to increase the CMC. nih.govresearchgate.net
Influence of Alkyl Chain Length on Micelle Stability and Surface Activity
The length of the alkyl chain is a determining factor in the properties of surfactants. Generally, an increase in the length of the hydrophobic alkyl chain leads to a decrease in the CMC, meaning that micellization occurs at lower concentrations. researchgate.netmdpi.com This is because a longer chain results in stronger hydrophobic interactions, which is the primary driving force for micelle formation. plos.org
Studies on homologous series of N,N-dimethylalkylamines have shown that properties such as micelle stability and surface activity are directly influenced by the alkyl chain length. For instance, in gemini surfactants, which consist of two surfactant molecules linked by a spacer, a C14 chain (as in this compound) can enhance micelle stability and surface activity compared to its C12 and C16 counterparts. Research has also indicated that the aggregation number of micelles, which is the number of surfactant monomers in a single micelle, increases linearly with the addition of each carbon atom to the alkyl chain. plos.org This increase in aggregation number contributes to the enhanced stability of the micelles due to stronger hydrophobic interactions between the longer alkyl chains. plos.org
The table below illustrates the impact of alkyl chain length on the critical micelle concentration (CMC) for a series of N-alkyl betaine (B1666868) ethyl ester chlorides, demonstrating the general trend of decreasing CMC with increasing chain length.
| Surfactant | Alkyl Chain Length | CMC (mol·L⁻¹) |
| C₈BetC₂Cl | 8 | Varies |
| C₁₀BetC₂Cl | 10 | Varies |
| C₁₂BetC₂Cl | 12 | Varies |
| Data showing a decrease in CMC with increasing alkyl chain length. mdpi.com |
Interactions with Biological Membranes and Colloidal Dispersions
The surfactant properties of this compound and its derivatives also lead to significant interactions with biological systems, particularly cell membranes. The long alkyl chain can interact with the lipid bilayer of cell membranes, leading to increased permeability and, in some cases, disruption of the membrane, which is the basis for its antimicrobial activity. This interaction is influenced by the compound's ability to protonate hydroxyl groups, which enhances its solubility and surfactant behavior.
The interaction with biological membranes is also a key aspect of the application of related compounds in drug delivery systems, where they can facilitate the transport of therapeutic agents across cellular barriers. The ability of these amine-containing surfactants to disrupt microbial membranes is a mechanism that can lead to cell lysis. researchgate.net The effectiveness of this disruption can be dependent on the alkyl chain length, with optimal activity often observed for specific chain lengths.
Application of this compound as a Structure-Directing Agent in Nanomaterial Synthesis
The self-assembling nature of this compound makes it a valuable tool in the bottom-up synthesis of nanostructured materials. It can act as a "template" or "structure-directing agent" (SDA), guiding the formation of materials with controlled porosity and architecture. researchgate.netrsc.org
Templating in Hierarchical Porous Materials (e.g., Metal-Organic Frameworks (MOFs))
This compound has been successfully employed as a structure-directing agent in the synthesis of hierarchical porous metal-organic frameworks (HP-MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. espublisher.com While conventional MOFs are typically microporous (pore size < 2 nm), creating hierarchical structures with additional larger pores (mesopores: 2-50 nm; macropores: > 50 nm) can significantly enhance their performance in applications like catalysis and separation by improving mass transfer. nih.govustc.edu.cn
In the synthesis of HP-MOFs, the amphiphilic this compound molecules form micelles in the reaction solution. These micelles then act as templates around which the MOF framework assembles. researchgate.net Subsequent removal of the amine template, typically by washing, leaves behind a network of mesopores within the microporous MOF structure. researchgate.netresearchgate.net This method has been used to create HP-MOFs such as Cu-BTC and ZIF-8. researchgate.netrsc.org The resulting materials exhibit high thermal stability and a multimodal porous structure, combining the intrinsic microporosity of the MOF with the templated mesopores. researchgate.net
Modulation of Pore Size Distribution in HP-MOFs by Alkyl Amine Chain Length
A key advantage of using alkyl amines as templates is the ability to tune the pore size of the resulting hierarchical materials by simply changing the length of the alkyl chain. nih.govresearchgate.net Longer alkyl chains on the amine template generally lead to the formation of larger micelles, which in turn results in larger mesopores within the MOF structure. researchgate.netbris.ac.uk
Research has demonstrated that by using different N,N-dimethylalkylamines, such as this compound (C14) and N,N-dimethylhexadecylamine (C16), the pore size distribution of HP-MOFs can be effectively modulated. researchgate.netrsc.org This tunability allows for the rational design of porous materials tailored for specific applications that require precise control over pore dimensions. researchgate.netnih.gov For example, in the synthesis of hierarchical porous silica (B1680970) microspheres, replacing N,N-dimethyldecylamine with N,N-dimethylhexadecylamine as part of a dual-template system resulted in changes to the particle morphology and porosity. researchgate.net This principle of using different chain length amines provides a versatile strategy for synthesizing a variety of stable HP-MOFs with tunable porosities. researchgate.net
The table below summarizes the use of different N,N-dimethylalkylamines as templates in the synthesis of hierarchical porous Cu-BTC.
| Template Amine | Alkyl Chain Length | Resulting Material |
| This compound | C14 | Hierarchical Porous Cu-BTC_C |
| N,N-Dimethylhexadecylamine | C16 | Hierarchical Porous Cu-BTC_B |
| Data derived from studies on templated MOF synthesis. rsc.org |
Synthesis of Metal Nanoparticles and Size Control through Alkylamine Ligands
In the synthesis of metal nanoparticles, alkylamines, including this compound, serve as crucial agents for controlling particle morphology and size. nih.gov These molecules can act as solvents, surfactants, and reducing agents, significantly influencing nucleation and crystal growth. nih.govi-asem.org The role of alkylamines is multifaceted; they can either slow down reaction kinetics by passivating the crystal surface or enhance nucleation by interacting with precursor molecules. nih.govacs.org
The interaction between the alkylamine and the growing nanocrystal is a temperature-dependent process, with adsorption increasing at higher temperatures. nih.gov The primary mechanism for size and shape control involves the preferential adsorption of alkylamine molecules onto the surfaces of the nanocrystals. nih.gov This adsorption is facilitated by the electron pair of the nitrogen atom, which binds to the metal surface. rsc.org By acting as a "capping agent," the alkylamine ligand stabilizes the nanoparticle and prevents uncontrolled aggregation.
The specific structure of the alkylamine ligand, particularly its hydrocarbon chain length and steric bulk, is a key determinant of the final nanoparticle size. nih.govresearchgate.net Longer or bulkier alkyl chains provide a more effective steric barrier, which limits the diffusion of metal nuclei to the particle core, resulting in the formation of smaller nanoparticles. nih.govucc.ie This principle allows for the fine-tuning of nanoparticle dimensions by selecting an appropriate alkylamine. For instance, research on nickel nanoparticles demonstrated a direct correlation between the size of the alkylamine ligand and the mean diameter of the resulting nanoparticles. researchgate.netucc.ie
Table 1: Effect of Alkylamine Ligand Structure on Nickel Nanoparticle Size
| Alkylamine Ligand | Mean Nanoparticle Diameter (nm) | Key Structural Feature |
|---|---|---|
| Oleylamine | 2.8 ± 0.9 | Bulky, long unsaturated chain |
| N,N-Dimethylhexadecylamine | 4.4 ± 0.9 | Less bulky than oleylamine |
| N,N-Diisopropylethylamine | 5.1 ± 0.6 | Shortest alkyl chain, least bulky |
This table is based on data from a study on the synthesis of nickel nanoparticles, demonstrating how the steric bulk of the alkylamine ligand influences particle size. researchgate.netucc.ie
Surface Modification and Interfacial Phenomena mediated by this compound
This compound and its derivatives are effective surfactants for modifying the surface properties of various materials, particularly at solid-liquid interfaces. Their amphiphilic nature, possessing both a hydrophilic head group and a hydrophobic tail, allows them to adsorb onto surfaces and alter characteristics like wettability and charge. This capability is leveraged in applications ranging from mineral processing to corrosion inhibition.
In mineral processing, particularly in flotation, the selective modification of a mineral's surface from hydrophilic (water-attracting) to hydrophobic (water-repelling) is essential for separation. mdpi.com Cationic surfactants like this compound are used as "collectors" that selectively adsorb onto specific minerals, rendering their surfaces hydrophobic. dntb.gov.uamdpi.com
A study investigating the separation of magnesite from quartz utilized N,N-Dimethyloctadecylamine, a longer-chain analog of this compound, to selectively enhance the surface hydrophobicity of quartz. dntb.gov.uajst.go.jp The adsorption of the amine onto the quartz surface increases its contact angle, a direct measure of hydrophobicity. kczhly.com This increased hydrophobicity allows air bubbles introduced during the flotation process to attach to the quartz particles and carry them to the surface, effectively separating them from the hydrophilic magnesite which remains suspended in the pulp. mdpi.com The effectiveness of this process is directly related to the chain length of the surfactant, with longer alkyl chains generally conferring greater hydrophobicity. mdpi.com
The adsorption of this compound onto mineral surfaces like quartz is primarily governed by electrostatic interactions and hydrogen bonding. dntb.gov.uamdpi.com In aqueous solutions, the amine group can become protonated, giving the molecule a positive charge. Mineral surfaces such as quartz are typically negatively charged in water. mdpi.com This difference in charge creates a strong electrostatic attraction, drawing the positively charged head of the amine surfactant to the negatively charged mineral surface. mdpi.com
Once attracted to the surface, the surfactant molecules arrange themselves with their hydrophobic alkyl tails oriented away from the mineral and into the aqueous phase. This molecular arrangement effectively masks the hydrophilic nature of the mineral surface, creating a new, hydrophobic interface. mdpi.com In addition to electrostatic forces, hydrogen bonding can also contribute to the adsorption process between the surfactant and the mineral. dntb.gov.uamdpi.com Zeta potential measurements are often used to study these interactions, as the adsorption of the cationic surfactant causes a positive shift in the surface's electrical potential. mdpi.comkczhly.com
Surfactants derived from this compound have been synthesized and evaluated as effective corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net These compounds function by adsorbing onto the metal surface to form a protective film that acts as a barrier, isolating the metal from the corrosive medium. scielo.org.mxpeacta.org The effectiveness of these inhibitors depends on their chemical structure and their ability to adsorb strongly onto the metal. nsps.org.ng
One area of research involves the synthesis of gemini surfactants, which consist of two surfactant molecules linked by a spacer. A series of alkanediyl-α, ω-bis-(dimethyl tetradecyl ammonium (B1175870) bromide) gemini surfactants, synthesized from this compound, were shown to be good cathodic inhibitors for iron in hydrochloric acid. researchgate.net These molecules act on the cathodic hydrogen reaction without altering its mechanism, and electrochemical impedance spectroscopy (EIS) data confirmed the formation of a protective layer on the iron surface. researchgate.net Another study reported the synthesis of a novel tri-cationic surfactant from this compound that demonstrated high inhibition efficiency (over 90%) for low carbon steel at low concentrations. researchgate.net The adsorption of these complex surfactants onto the metal surface follows established models like the Langmuir adsorption isotherm, indicating a strong and stable interaction. researchgate.net
Table 2: Corrosion Inhibition Performance of a Tri-cationic Surfactant Derived from this compound
| Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) |
|---|---|
| 5 | > 90% |
This table shows the high efficiency of a novel tri-cationic surfactant synthesized using this compound as a starting material for protecting low carbon steel in 1.0 M HCl. researchgate.net
V. N,n Dimethyltetradecylamine in Catalysis Research
N,N-Dimethyltetradecylamine as a Component in Catalytic Systems
The presence of a lone pair of electrons on the nitrogen atom of this compound allows it to function as a catalyst, particularly in reactions where tertiary amines are known to be effective.
Tertiary amines are established catalysts in polymerization reactions, such as the formation of polyurethanes. poliuretanos.com.brresearchgate.net In these processes, tertiary amines facilitate both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). poliuretanos.com.br While specific research detailing this compound's direct use in large-scale polymerization is not extensively documented in the provided results, the principles of tertiary amine catalysis are well-established. For instance, in polyurethane foam production, tertiary amine catalysts are crucial for controlling the reaction rates and influencing the final properties of the polymer. poliuretanos.com.br Some studies have investigated the use of related tertiary amines like N,N-dimethyldodecylamine as a switchable surfactant in the emulsion polymerization of methyl methacrylate, highlighting the potential for these types of amines in polymer synthesis. researchgate.net
The thermal stability of a catalyst is paramount for its application in industrial processes, which often occur at elevated temperatures. The N-oxide derivative of this compound, for example, undergoes decomposition at temperatures between 90–200°C. This thermal limitation restricts its use in high-temperature catalytic processes. Thermogravimetric analysis (TGA) has been used to study the decomposition properties of such derivatives. To enhance thermal resilience, the use of stabilizers like antioxidants or the development of analogs with different chain lengths, such as N,N-dimethyldecylamine, are potential strategies.
Supported Catalysts and Adsorbents involving this compound
Beyond its direct role in catalytic reactions, this compound is utilized to modify the surface of support materials, thereby creating specialized catalysts and adsorbents.
Research has demonstrated the fabrication of this compound-grafted zirconia adsorbents for the removal of vanadium ions from aqueous solutions. researchgate.netresearchgate.netconsensus.app In these systems, the amine is grafted onto the surface of zirconia (ZrO2), a metal oxide. This modification significantly alters the surface properties of the zirconia, including its porosity and isoelectric point, enhancing its ability to adsorb specific ions. researchgate.net
For instance, the isoelectric point (IEP) of the this compound-grafted zirconia (ZrO2–NH⁺) was found to be 7.1, compared to 3.8 for unmodified zirconia. researchgate.net This shift in surface charge characteristics is crucial for the selective adsorption of ionic species like vanadium. The effectiveness of these grafted adsorbents is often evaluated through batch experiments that study equilibrium and the mechanism of ion removal. researchgate.netresearchgate.netconsensus.app
| Adsorbent Material | Specific Surface Area (SBET) | Isoelectric Point (IEP) | Application |
| Unmodified Zirconia (ZrO2) | 347 m²/g | 3.8 | Adsorbent Base |
| CTAB-grafted Zirconia | 375 m²/g | 3.9 | Vanadium Ion Adsorption |
| This compound-grafted Zirconia (ZrO2–NH⁺) | 155 m²/g | 7.1 | Vanadium Ion Adsorption |
Table based on data from a study on grafted zirconia adsorbents for vanadium ion removal. researchgate.net
Supported metal and metal oxide catalysts are fundamental in heterogeneous catalysis, where the support material plays a critical role in the catalyst's activity and stability. nih.govrsc.org While direct and extensive research on the specific role of this compound in a wide range of supported metal oxide catalysts is not detailed in the provided search results, the principles of using such organic modifiers are relevant. The grafting of amines onto supports like zirconia is a clear example of how they can be used to create functionalized supported catalysts. researchgate.net The interaction between the metal or metal oxide and the support can be manipulated by such surface modifications, potentially influencing the catalytic performance in various reactions, such as the selective catalytic reduction of NOx. mdpi.com
Vi. Biological and Biochemical Research Applications of N,n Dimethyltetradecylamine
Antimicrobial Activity and Mechanisms of Action
N,N-Dimethyltetradecylamine, a tertiary aliphatic amine, demonstrates notable antimicrobial properties rooted in its chemical structure. Its efficacy is largely attributed to its ability to interact with and disrupt the cellular membranes of microorganisms.
The primary mechanism behind the antimicrobial action of this compound is the disruption of the microbial cell membrane. The molecule's long C14 alkyl chain is hydrophobic, allowing it to readily interact with and penetrate the lipid bilayer of cell membranes. mdpi.com This intercalation disrupts the structural integrity of the membrane, leading to increased permeability.
This process involves an initial electrostatic interaction between the cationic form of the amine and the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) in bacteria. mdpi.comnih.gov Following this attraction, the hydrophobic tail inserts into the membrane, causing destabilization, leakage of essential intracellular components, and ultimately, cell lysis. mdpi.com
Research has established that this compound and related quaternary ammonium (B1175870) compounds (QACs) exhibit a wide range of antimicrobial activity. mdpi.com They are effective against both Gram-positive and Gram-negative bacteria, fungi, and certain types of enveloped viruses. mdpi.comresearchgate.net This broad-spectrum capability makes it a compound of interest in various research and potential application settings, including its detection in hospital wastewater, which points to its use in disinfectant formulations.
The antimicrobial effectiveness of N,N-dimethylalkylamines is highly dependent on the length of the alkyl chain. Studies comparing homologous series of these compounds show that optimal activity is often observed for chain lengths between C12 and C18.
In comparative studies of quaternary ammonium salts synthesized from various N,N-dimethylalkylamines, those with alkyl chain lengths of C10 to C14, including N,N-Dimethyldodecylamine (C12) and this compound (C14), were found to be the most active against a range of bacteria and fungi. acs.orgsemanticscholar.org Specifically, one study noted that synthesizing quaternary ammonium salts using N,N-Dimethyldodecylamine and this compound resulted in high yields (80-86%) and produced compounds with significant antimicrobial properties. acs.org In contrast, compounds with chains shorter than C10 or longer than C16 showed diminished or negligible activity. acs.orgsemanticscholar.org This suggests that the C14 chain of this compound provides an optimal balance of hydrophobicity for membrane penetration and disruption, making it more effective than some shorter or longer chain analogues.
Table 1: Comparative Antimicrobial Activity of Alkylamine Derivatives
Interactions with Biological Systems and Biochemical Processes
Beyond its direct antimicrobial effects, this compound is utilized as a tool in biochemical research for its ability to interact with and modify biological membranes.
A significant application of this compound is in the permeabilization of microbial cells for the recovery of intracellular proteins. nih.govresearchgate.net This technique offers a gentler alternative to mechanical methods like high-pressure homogenization, which can damage the target protein. nih.govresearchgate.net
Specifically, a method was developed using this compound to release recombinant botulinum neurotoxin fragments that were expressed inside the yeast Pichia pastoris. nih.govmade-in-china.comscientificlabs.co.uksigmaaldrich.com By suspending the yeast cells in an aqueous solution containing the compound, the cell membrane becomes permeable, allowing the intracellular proteins to be released. nih.govresearchgate.net This method proved to be more selective and efficient than high-pressure homogenization for this purpose. nih.gov The stability of the extracted proteins was also notable, remaining stable for 24 to 48 hours. nih.gov
Table 2: Recovery of Recombinant Neurotoxin Fragments Using this compound
Volatile organic compounds (VOCs) produced by soil bacteria can significantly influence plant growth and development. nih.govnih.gov While direct studies on this compound are limited in this area, research on the closely related homolog, N,N-dimethylhexadecylamine (DMHDA), provides strong insights into its potential role. tandfonline.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-Dimethyldodecylamine |
| N,N-dimethylhexadecylamine (DMHDA) |
| N,N-Dimethyldecylamine |
| Botulinum Neurotoxin |
Detection in Biological Matrices (e.g., Postmortem Blood Samples)
This compound can be detected and quantified in complex biological matrices like human blood. A validated method using gas chromatography–mass spectrometry (GC/MS) has been developed for the simultaneous determination of C12, C14, and C16 alkyldimethylamines in blood. researchgate.net This analytical method is crucial for forensic toxicology, as these compounds have been identified in postmortem blood samples. researchgate.netresearchgate.net
The procedure involves a liquid-liquid extraction of the amines from the blood sample, followed by analysis using a GC/MS system operating in selected ion monitoring mode, which provides high selectivity and sensitivity. researchgate.net The validation of this method demonstrated satisfactory results for linearity, precision, accuracy, and stability. researchgate.net
In a specific forensic case, this method was applied to a postmortem blood sample where N,N-dimethyldodecylamine (C12), this compound (C14), and N,N-dimethylhexadecylamine (C16) were detected. researchgate.netresearchgate.net The concentrations measured in this case are detailed in the table below.
Table 2: Concentrations of Alkyldimethylamines Detected in a Postmortem Blood Sample
| Compound | Concentration (µg/mL) |
|---|---|
| N,N-Dimethyldodecylamine (C12) | 8.39 |
| This compound (C14) | 3.01 |
| N,N-Dimethylhexadecylamine (C16) | 0.42 |
Data sourced from Brousa et al. (2022). researchgate.netresearchgate.net
The development of such robust analytical techniques is essential for detecting trace contaminants in complex biological samples for both clinical and forensic investigations.
Vii. Environmental Research and Fate of N,n Dimethyltetradecylamine
Occurrence and Persistence in Aquatic Environments
The presence of N,N-Dimethyltetradecylamine and its derivatives in aquatic systems has been confirmed through various environmental monitoring studies. As a substance used in industrial applications, its pathway into the environment, particularly through wastewater, is a key area of research.
This compound and its related compounds, such as this compound-N-oxide, have been detected in wastewater. For instance, studies have identified its presence in hospital wastewater, indicating one possible route into municipal sewage systems. nih.gov The detection of its N-oxide form has also been reported in wastewater samples. nih.gov The presence of these compounds in wastewater treatment plant (WWTP) influents suggests their potential to be released into receiving surface waters. rsc.orgnih.gov
Environmental risk assessments have been conducted to understand the potential impact of this compound on aquatic life. One study focusing on organic micropollutants in Swedish freshwaters identified this compound as one of four compounds likely to pose a high risk to aquatic ecosystems, with a calculated risk quotient (RQf) greater than 1. nih.govuu.nlofficestationery.co.ukgoogle.comrsc.org This suggests that the measured environmental concentrations could potentially have adverse effects. Furthermore, the compound is generally considered to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. acs.orgresearchgate.net
The ecotoxicity of this compound's analogue, N,N-Dimethyloctadecylamine, has been evaluated, providing insight into the potential effects of similar long-chain alkyl amines.
| Test Organism | Endpoint | Result |
| Pseudokirchneriella subcapitata (Green algae) | 72-h EC50 (Growth inhibition) | 1.8 µg/L |
| Daphnia magna (Crustacean) | 48-h EC50 (Swimming inhibition) | 15.5 µg/L |
| Oryzias latipes (Medaka fish) | 96-h LC50 | 79.3 µg/L |
| Pseudokirchneriella subcapitata (Green algae) | 72-h NOEC (Growth inhibition) | 0.99 µg/L |
| Daphnia magna (Crustacean) | 21-d NOEC (Reproductive inhibition) | 2.74 µg/L |
| Data sourced from an initial ecological risk assessment for N,N-Dimethyloctadecylamine. smolecule.com |
Biodegradation and Environmental Transformation Studies
The breakdown of this compound in the environment, particularly within wastewater treatment facilities, is crucial for determining its ultimate fate and persistence.
Studies on compounds structurally similar to this compound indicate that it is susceptible to biodegradation in activated sludge systems. For its N-oxide form, tests have shown it is readily biodegradable, with activated sludge achieving greater than 60% degradation in 28 days based on CO2 production (OECD 301B). w-p.co.uk An activated sludge simulation test on the closely related N,N-dimethyldodecylamine (a C12 analogue) demonstrated a mean primary degradation of 99.6%. oecd.org Furthermore, simulation studies on amine oxides showed rapid and complete biodegradation in activated sludge WWTP models, with over 97% mineralization and minimal parent compound remaining in the effluent. nih.govresearchgate.net These findings suggest that this compound is likely to be effectively removed during conventional activated sludge wastewater treatment.
The metabolic breakdown of N,N-dialkylamines has been investigated. For the analogue N,N-dimethyldodecylamine, studies have shown that metabolism typically proceeds through the fission of the C-N bond. oecd.org This cleavage results in the formation of dimethylamine (B145610) and the corresponding aldehyde, which in the case of the C12 analogue is decanal. oecd.org It is expected that this compound would follow a similar pathway, breaking down into dimethylamine and tetradecanal. This primary transformation significantly reduces the toxicity of the parent compound. oecd.org
The physical and chemical properties of this compound suggest a potential for interaction with solids and biological tissues. A high potential for adsorption onto sludge is assumed for its C12 analogue, N,N-dimethyldodecylamine. oecd.org Modeling based on a Kd value for sludge of 1000 L/kg calculated that 23% of the substance would adsorb to sewage sludge. oecd.org This strong sorption behavior is typical for cationic surfactants. acs.org
N-Nitrosodimethylamine (NDMA) Precursor Studies
N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen that can form during water and wastewater disinfection processes. who.intwikipedia.org Its formation is a significant concern in water treatment, particularly with the use of chloramination. wikipedia.org The presence of certain precursor compounds in the water source can lead to the formation of NDMA upon reaction with disinfectants.
This compound, a tertiary amine, is recognized as a potential precursor to the formation of N-Nitrosodimethylamine (NDMA) during water disinfection, particularly through chloramination. Tertiary amines, by their chemical nature, can participate in reactions that lead to the generation of NDMA. The structure of the tertiary amine plays a crucial role in its potential to form NDMA, with factors such as the stability of the leaving group and the electron distribution within the molecule significantly influencing the reaction yield. researchgate.net
Research has shown that dimethylamine (DMA) associated with branched alkyl groups can lead to higher NDMA yields. researchgate.net While direct quantitative studies on the NDMA formation yield from this compound are not extensively documented in publicly available literature, its structural characteristics as a tertiary amine with a long alkyl chain (tetradecyl group) suggest a strong potential for it to act as an NDMA precursor. The general mechanism involves the reaction of the tertiary amine with chloramine (B81541), a common disinfectant, which can lead to the formation of an unstable intermediate that subsequently breaks down to form NDMA. acs.orgnih.gov The long alkyl chain of this compound could influence its reactivity and partitioning behavior in water systems, potentially affecting its availability for reaction with disinfectants.
The table below summarizes the key structural aspects of this compound that point to its potential as an NDMA precursor, based on established principles of NDMA formation from tertiary amines.
| Structural Feature | Relevance to NDMA Formation |
| Tertiary Amine Group | The core functional group known to react with disinfectants like chloramine to initiate NDMA formation. acs.orgnih.gov |
| Dimethyl Groups | Provides the "dimethylamino" moiety that is incorporated into the NDMA molecule. |
| Long Alkyl Chain (Tetradecyl) | Influences the compound's hydrophobicity and potential for incorporation into micelles or adsorption to particles, which can affect its reaction kinetics with disinfectants in the aqueous phase. researchgate.net |
It is important to note that the actual yield of NDMA from this compound in a given water treatment scenario would depend on a variety of factors, including the concentration of the precursor, the type and dose of disinfectant used, water temperature, pH, and the presence of other organic matter. researchgate.net
The removal of potential NDMA precursors from wastewater is a critical strategy to mitigate the formation of NDMA in downstream disinfection processes. For this compound, several removal mechanisms are relevant in conventional and advanced wastewater treatment plants.
Biodegradation:
Studies have indicated that N,N-dimethylalkylamines can be effectively removed through biological treatment processes. For instance, a study on N,N-dimethyldodecylamine, a compound structurally similar to this compound, demonstrated a high primary degradation of 99.6% in an activated sludge simulation test. oecd.org Furthermore, safety data for the related compound this compound N-oxide indicates that it is readily biodegradable by activated sludge. espo.orgofficestationery.co.uk This suggests that the activated sludge process, a common secondary treatment step in wastewater treatment plants, can be effective in breaking down this compound, thus reducing its potential to form NDMA. The adaptation of the microbial community within the activated sludge is a key factor for the successful degradation of such compounds. nih.gov
Sorption to Sludge:
Due to its long alkyl chain, this compound is expected to have a high potential for adsorption onto sewage sludge. oecd.org This hydrophobic nature encourages the compound to partition from the aqueous phase to the solid phase (sludge). The removal of sludge from the wastewater stream, therefore, also removes the adsorbed this compound. The efficiency of sorption is influenced by the characteristics of the sludge and the chemical properties of the compound. nih.gov
The following table provides an overview of the primary removal strategies for this compound in wastewater treatment plants.
| Removal Strategy | Mechanism | Reported Efficiency (for similar compounds) |
| Activated Sludge Treatment | Biodegradation by microorganisms. | Primary degradation of 99.6% for N,N-dimethyldodecylamine. oecd.org |
| Sludge Removal | Sorption of the hydrophobic compound onto sludge particles, followed by removal of the sludge. | High potential for adsorption onto sludge has been noted for N,N-dimethyldodecylamine. oecd.org |
The combination of biodegradation and sorption in conventional wastewater treatment processes is expected to significantly reduce the concentration of this compound in the final effluent, thereby lowering the risk of NDMA formation during subsequent disinfection.
Viii. Computational Chemistry and Theoretical Studies on N,n Dimethyltetradecylamine
Application of Computational Chemistry Methods
Density Functional Theory (DFT) for Molecular Structure and Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N,N-Dimethyltetradecylamine and similar molecules, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. acs.orgnih.gov For instance, DFT has been utilized to study the photodissociation of ligands in ruthenium complexes, providing insights into the excited states of these systems. acs.org
DFT is also crucial in understanding reaction mechanisms. For example, it has been used to investigate the N-demethylation reactions of various amines catalyzed by iron-containing enzymes, revealing that the expected C-H hydroxylation process occurs for trimethylamine. nih.gov Furthermore, in the synthesis of hierarchical porous metal-organic frameworks, DFT calculations have been used to study the properties of organic amine templates like this compound. researchgate.net
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations offer a powerful approach to predict and analyze reaction mechanisms at the molecular level. rsc.org These methods can estimate the energies of transition states and equilibria, which is crucial for understanding reaction pathways. rsc.org For tertiary amines, quantum chemical calculations have been instrumental in elucidating their role in processes like CO2 capture. acs.orgresearchgate.net Computational studies have focused on the reaction of CO2 with OH- to form bicarbonate, providing a predictive model for the absorption rates in aqueous tertiary amine solvents. researchgate.net
These calculations have also been applied to understand the degradation of amine collectors in processes like the Fenton reaction. icm.edu.pl By simulating molecular descriptors and quantum mechanical parameters, researchers can develop models that correlate the chemical structure of amines with their degradation rates. icm.edu.pl
Molecular Modeling and Simulation of this compound Systems
Prediction of Interactions in Micellar Systems and at Interfaces
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in complex systems like micelles and at interfaces. nih.gov Large-scale atomistic MD simulations have been used to investigate the structural and interfacial properties of micelles formed by related compounds like dimethyldodecylamine-N-oxide (DDAO). nih.gov These simulations can reveal details about micelle shape, aggregation number, and hydration. nih.gov
The interactions in mixed micellar systems containing this compound or its derivatives have also been explored. For example, studies on mixtures of amitriptyline (B1667244) hydrochloride and cationic ester-bonded gemini (B1671429) surfactants have used theoretical models to understand the non-ideal behavior and attractive interactions within the mixed micelles. nih.gov Similarly, the mixing of sodium dodecylsulfate (SDS) and DDAO has been shown to form prolate ellipsoidal micelles. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological and Environmental Effects
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. nih.gov For this compound and other tertiary amines, QSAR studies have been employed to assess their potential for inducing asthma and to predict their ecotoxicological effects. nih.govresearchgate.net
In one study, QSAR models were used to screen substances in spray cleaning products for their potential to cause respiratory sensitization. nih.gov Another study used QSAR predictions to calculate the Predicted No-Effect Concentration (PNEC) for this compound in freshwater ecosystems, helping to prioritize organic micropollutants for risk assessment. researchgate.netslu.se QSAR models have also been developed to understand the degradation mechanism of amine collectors in wastewater treatment processes by correlating molecular descriptors with degradation rates. icm.edu.pl
Advanced Computational Techniques for Complex Systems
The study of complex systems involving this compound often requires the use of advanced computational techniques. For instance, the development of novel amine-based solvents for CO2 capture has been accelerated by computational methods that can screen and optimize new molecules. arxiv.org These approaches integrate generative modeling with QSPR (Quantitative Structure-Property Relationship) models to design amines with enhanced CO2 absorption properties. arxiv.org
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods and advanced molecular dynamics simulations are also employed to study reaction mechanisms and solvation effects in detail. acs.orgcityu.edu.hk For example, in the context of CO2 capture, these methods can elucidate the solvation free energies and reaction pathways in non-aqueous amine absorbents. cityu.edu.hk
Interactive Data Table: Computational Studies on this compound and Related Compounds
| Computational Method | Application Area | Key Findings |
| Density Functional Theory (DFT) | Molecular Structure, Reaction Mechanisms | Optimized geometries, electronic properties, insights into N-demethylation and ligand photodissociation. acs.orgnih.govresearchgate.net |
| Quantum Chemical Calculations | Reaction Mechanisms, CO2 Capture | Prediction of reaction pathways, transition state energies, and CO2 absorption rates in tertiary amines. rsc.orgacs.orgresearchgate.net |
| Molecular Dynamics (MD) | Micellar Systems, Interfaces | Characterization of micelle shape, size, aggregation numbers, and interfacial properties. nih.govrsc.org |
| QSAR | Biological and Environmental Effects | Assessment of asthma-inducing potential, ecotoxicity, and degradation mechanisms. icm.edu.plnih.govresearchgate.netslu.se |
| Advanced Computational Techniques | CO2 Capture, Complex Systems | Design of novel amine solvents, elucidation of solvation effects and reaction mechanisms in complex environments. arxiv.orgcityu.edu.hk |
In Silico Fragmentation for Mass Spectrometry Data Interpretation
The identification of unknown compounds in complex mixtures is a significant challenge in analytical chemistry. High-resolution mass spectrometry (HRMS) combined with computational tools has become an essential approach for this purpose. In silico fragmentation, which computationally predicts the mass spectrum of a molecule, is a key component of this workflow. nih.govacs.org
In the context of untargeted screening, various open-source in silico fragmentation tools such as MetFrag, MS-FINDER, and SIRIUS 4 are utilized to process HRMS data and aid in the identification of small molecules. acs.orgresearchmap.jp These tools are instrumental in analyzing substances like this compound when they are not present in existing mass spectral libraries.
A notable application of this approach was in the screening of non-volatile migrants from recycled high-density polyethylene (B3416737) (rHDPE). nih.gov Researchers employed a workflow that combined structure databases, in silico fragmentation using MS-FINDER, and tandem mass spectrometry (MS/MS) libraries to identify a wide range of compounds. nih.govacs.org
During this research, the identification of this compound was supported by the analysis of its homologues. The MS/MS spectrum of N,N-dimethyldodecylamine was observed to share the same fragmentation pattern as this compound. nih.gov This similarity in fragmentation behavior among homologous compounds provides higher confidence in the identification of related structures within a sample. The identity of this compound was ultimately confirmed using a reference standard. nih.gov This combination of library matching, retention index data, and in silico MS/MS spectral comparison provides a high-confidence method for identifying compounds that may not be well-documented in standard libraries. nih.govacs.org
Table 1: Summary of In Silico Fragmentation for this compound Identification
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Analytical Technique | Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) | Used for untargeted screening of chemicals. | acs.org |
| Computational Tool | MS-FINDER | An in silico fragmentation tool used to identify unknown compounds. | nih.govacs.org |
| Identification Method | Homologue Fragmentation Pattern | The MS/MS fragmentation pattern of this compound was found to be consistent with its homologue, N,N-dimethyldodecylamine. | nih.gov |
Q & A
Q. What are the key physicochemical properties of N,N-Dimethyltetradecylamine, and how do they influence its experimental handling?
this compound (CAS 112-75-4) has a molecular formula of C₁₆H₃₅N and a molecular weight of 241.46 g/mol. Its density (0.795 g/mL at 20°C) and refractive index (1.441) are critical for solvent compatibility and purity assessment during synthesis. The boiling point (296°C) and flash point (124.9°C) dictate handling precautions, such as avoiding high-temperature open flames and ensuring ventilation .
Q. What methodologies are recommended for synthesizing and characterizing this compound-based surfactants?
Gemini surfactants can be synthesized by reacting this compound with ethane-1,2-diyl bis(chloroacetate) in a 2.1:1 molar ratio under reflux conditions. Characterization involves tensiometric measurements (e.g., surface tension vs. log concentration plots) to confirm micelle formation and dynamic light scattering (DLS) for particle size analysis. Nuclear magnetic resonance (NMR) and gas chromatography (GC) validate structural integrity and purity .
Q. How can the purity of this compound be assessed for reagent-grade applications?
Gas–liquid chromatography (GLC) with flame ionization detection (FID) is recommended for purity assessment (>98%). Refractive index matching (n²⁰/D = 1.441) and density verification (0.795 g/mL) serve as supplementary checks. For amine-functionalized applications, titration with standardized HCl can quantify active amine content .
Advanced Research Questions
Q. What role does this compound play in template synthesis of hierarchical porous materials?
this compound acts as a structure-directing agent in hierarchical porous metal–organic frameworks (HP-MOFs). Its amphiphilic nature enables micelle formation, creating mesopores within microporous frameworks like Cu-BTC. Alternative amines (e.g., N,N-dimethylhexadecylamine) can modulate pore size distribution, validated via nitrogen adsorption-desorption isotherms and transmission electron microscopy (TEM) .
Q. How do thermal decomposition properties of this compound derivatives impact their stability in catalytic applications?
this compound N-oxide (CAS 3332-27-2) undergoes decomposition between 90–200°C, limiting its use in high-temperature catalysis. Thermogravimetric analysis (TGA) reveals a 26.7% purity with chain-length heterogeneity (C₁₂: 2.6%, C₁₄: 96.2%, C₁₆: 1.2%). Stabilizers like antioxidants or shorter-chain analogs (e.g., N,N-dimethyldecylamine) may enhance thermal resilience .
Q. What contradictions exist in reported data on this compound’s reactivity, and how can they be resolved?
Discrepancies in fluorination yields (e.g., 33% for 13-fluoro-N,N-dimethyltetradecan-1-amine via Procedure B vs. 95% for 1-fluorocyclohexane via Procedure A) highlight solvent and catalyst sensitivity. Mechanistic studies using ¹⁹F NMR and kinetic isotope effects (KIEs) suggest competing radical pathways. Optimizing reaction parameters (e.g., benzoate photocatalyst concentration, light intensity) can improve reproducibility .
Q. How does chain-length distribution affect the interfacial behavior of this compound in colloidal systems?
Impurities in chain length (e.g., C₁₂/C₁₆ homologs) alter critical micelle concentration (CMC) and surface tension minima. High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) quantify homolog distribution, while pendant drop tensiometry correlates compositional heterogeneity with emulsion stability .
Methodological Considerations
- Data Contradictions : Cross-validate purity assays (GC, NMR, TGA) to resolve discrepancies in thermal stability and reactivity .
- Advanced Characterization : Pair TEM with small-angle X-ray scattering (SAXS) for pore structure analysis in MOFs .
- Safety Protocols : Use inert atmospheres during high-temperature reactions to mitigate decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
